molecular formula C17H15BrFNO2 B2969902 (3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone CAS No. 2034498-68-3

(3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone

Cat. No.: B2969902
CAS No.: 2034498-68-3
M. Wt: 364.214
InChI Key: XHNXFISFFYFKMG-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone is a synthetic small molecule characterized by a 3-bromophenyl group attached to a methanone moiety, which is further linked to a 3-((4-fluorophenoxy)methyl)azetidine ring. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is notable for its conformational rigidity and metabolic stability, making it a valuable structural motif in medicinal chemistry . The bromine atom at the meta position of the phenyl ring may influence steric and electronic interactions in biological targets, though specific data on its pharmacological profile remain unexplored in the available literature.

Properties

IUPAC Name

(3-bromophenyl)-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrFNO2/c18-14-3-1-2-13(8-14)17(21)20-9-12(10-20)11-22-16-6-4-15(19)5-7-16/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNXFISFFYFKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone represents a novel structure within the azetidine derivatives, which have garnered interest due to their potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H16BrFNO2\text{C}_{16}\text{H}_{16}\text{BrFNO}_2

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of azetidine derivatives, particularly in breast cancer cell lines. The compound has shown significant activity against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values indicating potent inhibition of cell proliferation.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (nM)Reference
Compound AMCF-710
Compound BMDA-MB-23123
This compoundMCF-7TBDCurrent Study

The biological activity of azetidine derivatives is often attributed to their ability to disrupt microtubule dynamics. This compound is believed to interact with the colchicine-binding site on tubulin, leading to tubulin destabilization and subsequent cell cycle arrest in the G2/M phase. Flow cytometry analyses have confirmed that treated cells undergo apoptosis, indicating a promising mechanism for inducing cancer cell death.

Case Studies

Several studies have investigated the antiproliferative effects of azetidine derivatives:

  • Study on Tubulin Interaction : A study demonstrated that azetidine derivatives, including those similar to this compound, inhibited tubulin polymerization in vitro. This interaction was associated with significant reductions in cell viability in breast cancer models .
  • Antimetastatic Properties : In addition to antiproliferative effects, some azetidine compounds have shown potential anti-metastatic properties by inhibiting the migration of cancer cells . This suggests that this compound may also play a role in preventing cancer spread.

Structure-Activity Relationship

The design of this compound is based on optimizing specific substituents that enhance its biological activity. The presence of bromine and fluorine atoms is thought to contribute to its potency by influencing electronic properties and molecular interactions.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
BromineIncreased potency
FluorineEnhanced binding affinity
Aromatic ringsStabilization of active conformation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aryl group (bromophenyl positional isomers), heterocyclic cores, and functional substituents. Below is a detailed analysis of key analogs:

Positional Isomers of Bromophenyl-Substituted Methanones

  • (2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone (): This compound features a 2-bromophenyl group attached to a benzothiazinone ring system. The benzothiazinone core introduces sulfone and hydroxyl groups, which enhance hydrogen-bonding capacity compared to the azetidine in the target compound.
  • (4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone (): This analog substitutes the azetidine with a spirocyclic sulfone-thiazine system. The 4-bromophenyl group positions the halogen para to the methanone, altering electronic distribution and possibly improving lipophilicity (logP ~2.8 predicted). The spiro architecture introduces three-dimensional complexity, which may enhance selectivity for G-protein-coupled receptors compared to the target compound’s planar azetidine .

Heterocyclic Core Variations

  • The 2,4-dinitrophenylhydrazone moiety is typically used in spectroscopic analysis (e.g., UV-Vis for ketone detection).

Functional Group Modifications

  • Fluorophenoxy vs. Hydroxy/Sulfone Groups: The 4-fluorophenoxy group in the target compound likely improves metabolic stability compared to hydroxylated analogs (e.g., ’s benzothiazinone derivative), as fluorine resists oxidative degradation. However, the sulfone in ’s spiro compound may confer higher aqueous solubility due to its polar nature.

Data Table: Structural and Predicted Properties

Compound Name Aryl Substituent Heterocycle Molecular Formula Predicted logP Key Functional Groups
(3-Bromophenyl)(3-((4-fluorophenoxy)methyl)azetidin-1-yl)methanone 3-Bromophenyl Azetidine C₁₇H₁₄BrFNO₂ ~3.1 Fluorophenoxy, Methanone
(2-Bromophenyl)(4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-3-yl)methanone 2-Bromophenyl Benzothiazinone C₁₄H₉BrN₂O₃S ~1.8 Hydroxy, Sulfone
(4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone 4-Bromophenyl Spirothiazine C₁₂H₁₂BrNO₃S ~2.8 Sulfone, Spirocyclic
(1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone 3-Bromophenyl Hydrazone C₁₃H₁₀BrN₄O₄ ~2.5 Dinitrophenyl, Hydrazone

Research Implications and Gaps

Future studies should prioritize:

  • Synthetic Optimization : Testing azetidine ring substitutions (e.g., methyl groups) to modulate bioavailability.
  • Target Profiling : Screening against kinase or neurotransmitter receptors, given the prevalence of azetidines in CNS drug discovery.
  • Crystallographic Analysis : Using SHELXL or WinGX to resolve its 3D structure and compare packing interactions with analogs.

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